
Glycylglycine
Overview
Description
Glycylglycine (C₄H₈N₂O₃, molecular weight 132.12 g/mol) is the simplest dipeptide, composed of two glycine residues linked via a peptide bond. It serves as a critical model compound for studying peptide behavior due to its structural simplicity and versatility. Key properties include a low hydrophobicity (XLogP3 = -2.9), three hydrogen bond donors, and four acceptors, making it highly soluble in aqueous solutions . Its applications span pharmaceuticals (e.g., peptide synthesis, drug stabilization), cosmetics (moisturizing agents), and biochemical research (enzyme assays, buffer systems) . Notably, this compound enhances protein solubility post-cell lysis and acts as a buffer in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycylglycine can be synthesized through several methods. One of the earliest methods involves boiling 2,5-diketopiperazine with hydrochloric acid . Another method includes taking glycine as a raw material, adding glycerol, and performing a reflux reaction at temperatures between 175 and 180°C. After cooling, distilled water is added, and the mixture is left in a refrigerator overnight. The intermediate product, 2,5-diketopiperazine, is then hydrolyzed in the presence of sodium hydroxide, followed by the addition of hydrochloric acid to adjust the pH to 6.0. Ethanol is added, and the mixture is left overnight in the refrigerator. Finally, the product is filtered and washed with ethanol to obtain this compound .
Industrial Production Methods
For industrial production, this compound is typically crystallized from aqueous 50% ethanol or water at 50-60°C by adding ethanol. The product is then dried at 110°C . This method is advantageous due to its simplicity and minimal environmental impact, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Glycylglycine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions involving this compound are also less frequently documented.
Substitution: this compound can participate in substitution reactions, particularly in the formation of more complex peptides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, sodium hydroxide, and ethanol . The conditions for these reactions typically involve controlled temperatures and pH adjustments to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound are typically more complex peptides. For example, this compound can be used as a starting material for the synthesis of longer peptide chains .
Scientific Research Applications
Biochemical Research Applications
Buffering Agent
Glycylglycine is widely utilized as a buffering agent in biological systems. Its effective pH range of 7.5 to 8.9 makes it suitable for various enzymatic assays and biochemical reactions. It is particularly valued for its low toxicity, allowing for safe use in sensitive biological contexts .
Protein Solubilization
In the context of recombinant protein production, this compound has been shown to enhance protein solubility in Escherichia coli. Studies indicate that varying concentrations of this compound can significantly improve the solubility of proteins post-cell lysis, facilitating easier purification processes .
Peptide Transport Studies
this compound serves as a valuable tool for investigating peptide transport mechanisms across biological membranes. Its structure allows researchers to study absorption dynamics and transport pathways in various cellular models .
Biotechnology Applications
Synthesis of Complex Peptides
As a starting template for synthesizing more complex peptides, this compound plays a crucial role in peptide chemistry. It is often employed in the development of peptide-based drugs and therapeutic agents due to its structural simplicity and versatility .
Diagnostic Reagents
this compound is used in diagnostic assays, particularly as a substrate in γ-glutamyltransferase tests. This enzyme plays a role in amino acid metabolism, and this compound facilitates the transfer of gamma-glutamyl groups necessary for these assays .
Cosmetic Applications
Emulsifying Agent
In the cosmetics industry, this compound is marketed for its emulsifying properties, which are beneficial in formulating moisturizing products such as hair care sprays and skin creams. Its ability to enhance product texture contributes to smoother application and improved skin feel .
Skin Care Benefits
this compound is also included in topical formulations aimed at improving skin texture by reducing roughness and tightening pores. Its moisturizing properties help alleviate dryness, making it a popular ingredient in various skincare products .
Nutritional Applications
Role in Cell Proliferation
Recent studies have highlighted this compound's role in cellular proliferation, particularly in spermatogonial stem cells. Research indicates that this compound can rescue impaired cell proliferation under specific conditions, suggesting potential applications in reproductive health .
Data Table: Summary of this compound Applications
Application Area | Specific Use | Key Benefits |
---|---|---|
Biochemical Research | Buffering agent | Low toxicity; effective pH range |
Protein solubilization | Enhances protein recovery | |
Peptide transport studies | Investigates absorption dynamics | |
Biotechnology | Synthesis of complex peptides | Versatile starting material |
Diagnostic reagents | Facilitates enzyme activity testing | |
Cosmetics | Emulsifying agent | Improves product texture |
Skin care benefits | Moisturizes and tightens skin | |
Nutrition | Role in cell proliferation | Supports spermatogonial stem cell health |
Case Studies
- Protein Solubilization Study : Researchers conducted experiments using different concentrations of this compound to assess its impact on protein solubility in E. coli cultures. Results demonstrated a significant increase in solubility with optimal concentrations leading to improved yields during purification processes.
- Cell Proliferation Analysis : A metabolomic study evaluated the effects of this compound on spermatogonial stem cells following GDNF deprivation. The findings revealed that this compound treatment significantly restored cell proliferation rates without altering self-renewal gene expression, indicating its potential therapeutic applications .
- Cosmetic Formulation Development : In a comparative study on various moisturizing agents, products containing this compound were shown to provide superior hydration and skin smoothness compared to traditional formulations lacking this ingredient.
Mechanism of Action
The mechanism of action of glycylglycine primarily involves its role as a buffer and its ability to solubilize proteins. In biological systems, this compound helps maintain pH stability, which is crucial for various biochemical reactions . Additionally, its ability to solubilize recombinant proteins in Escherichia coli enhances the yield and functionality of these proteins, making it valuable in protein expression studies .
Comparison with Similar Compounds
Structural and Conformational Comparisons
Glycylglycine vs. This compound Methyl Ester (GGMe) and this compound N-Methylamide (GGAm)
- Conformational Stability : this compound methyl ester (GGMe) exhibits greater conformational flexibility compared to this compound due to the ester group’s reduced hydrogen-bonding capacity. In contrast, this compound N-methylamide (GGAm) adopts more rigid conformations, resembling N-methylacetamide (NMA) in amide geometry .
- Thermodynamics: this compound’s enthalpy of dissociation in water-dimethylsulfoxide (DMSO) mixtures is more entropy-driven than glycine’s, with enthalpy-entropy compensation effects being less pronounced .
Table 1: Structural Properties of this compound and Analogues
This compound vs. Cysteine in Enzyme Modulation
- Gingipain Activation : this compound enhances Arg- and Lys-gingipain activities in Porphyromonas gingivalis by up to 18-fold, comparable to cysteine. However, at 200 mM, this compound outperforms cysteine in stimulating Arg-gingipain in certain strains (e.g., ATCC 49417) .
- Enzyme Kinetics : this compound increases the Km of P. gingivalis Kgp for GPKNA by ~5-fold (202 µM vs. 39 µM without this compound), reducing substrate affinity but boosting catalytic efficiency (kcat increases from 5.4 s⁻¹ to 27 s⁻¹) .
Table 2: Enzyme Modulation by this compound vs. Cysteine
Metabolic and Transport Comparisons
This compound vs. Glutamine and Sorbitol
- Ammonium Transport Inhibition: this compound inhibits ammonium transport in E. coli with potency similar to glutamine, despite structural dissimilarities.
- Cell Proliferation : In sperm stem cells (SSCs), this compound rescues proliferation under GDNF-deprivation, while sorbitol fails. This highlights its unique role in metabolic pathways .
Transport Mechanisms
- Dipeptide Uptake : this compound is transported in E. coli via ATP-dependent systems, akin to other dipeptides (e.g., L-alanyl-L-alanine). However, excessive concentrations (>1 M) disrupt cellular metabolism, unlike glycylsarcosine, which is less toxic .
Pharmaceuticals vs. Cosmetics
- Drug Stabilization : this compound improves peptide drug stability more effectively than simpler buffers (e.g., Tris-HCl) due to its zwitterionic nature .
- Cosmetic Efficacy : Unlike hyaluronic acid, this compound’s anti-aging effects derive from its peptide backbone, which enhances skin hydration without viscosity .
Table 3: Market Segmentation of this compound (2025–2037)
Contradictions and Strain-Specific Effects
- P.
- Conflicting Roles: While this compound enhances GGTP activity in the intestine (5.2-fold activation), it inhibits quinolinequinone-MA-RNA binding by reacting with glutathione, limiting its use in antiviral therapies .
Biological Activity
Glycylglycine, a dipeptide composed of two glycine residues, has garnered attention in various biological contexts due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its roles in cellular processes, its effects on protein solubility, and its transport mechanisms.
1.1 Proliferation of Spermatogonial Stem Cells (SSCs)
Recent studies have demonstrated that this compound plays a significant role in the proliferation of SSCs. A metabolomic analysis revealed that this compound levels decreased following glial cell line-derived neurotrophic factor (GDNF) deprivation. Importantly, this compound was found to rescue the proliferation of impaired SSCs without affecting the expression of self-renewal genes such as B-cell CLL/lymphoma 6 member B and ETS variant 5. This suggests that while this compound is crucial for SSC proliferation, it does not directly influence self-renewal mechanisms .
1.2 Enhancement of Protein Solubility
This compound has been shown to significantly enhance the solubility and yield of recombinant proteins. In one study, the integration of this compound into growth media at concentrations between 0.1–0.4 M resulted in an increase in the solubility/yield of core and envelope proteins by approximately 225% and 242%, respectively. This enhancement was reflected in improved immunoreactivity and antigenic performance, making this compound a valuable additive in biotechnological applications .
2.1 Distinct Transport Systems
Research indicates that this compound is transported across intestinal membranes via a mechanism distinct from that of glycine. Studies have shown that this compound uptake is partly sodium-dependent but also utilizes a poorly sodium-activated carrier-mediated mechanism. This transport system is characterized by different kinetic properties compared to glycine, suggesting specialized pathways for dipeptides like this compound .
3.1 Metabolomic Analysis in SSCs
A comprehensive study utilized metabolomics to identify changes in metabolite levels in SSCs under GDNF deprivation conditions. The analysis highlighted that this compound was one of the most significantly decreased metabolites, emphasizing its potential role as a biomarker for SSC health and function .
3.2 this compound in Recombinant Protein Production
In biotechnological applications, this compound's ability to enhance protein yield was demonstrated through experiments involving recombinant cultures expressing hepatitis C virus (HCV) proteins. The results indicated that higher concentrations of this compound not only increased cell density but also improved the overall production efficiency of soluble proteins .
4. Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing glycylglycine, and how can purity be validated?
this compound is typically synthesized via solid-phase peptide synthesis or solution-phase methods using protected amino acid derivatives. Purification involves techniques like recrystallization or reverse-phase HPLC. Purity validation requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for assessing chemical homogeneity .
Q. How can this compound’s role as a buffer in biochemical assays be optimized?
this compound’s buffering capacity (pKa ~8.2) is pH-dependent and influenced by ionic strength. Optimization involves titrating buffer concentrations (e.g., 10–100 mM) while monitoring pH stability under experimental conditions (e.g., temperature, presence of metal ions). Calorimetric assays can validate buffer efficacy in stabilizing enzymes like cytochrome C .
Q. What analytical methods are most effective for characterizing this compound-metal interactions?
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, Kd), while UV-Vis and circular dichroism spectroscopy detect coordination-induced conformational changes. X-ray crystallography or EXAFS can resolve metal-binding sites at atomic resolution .
Advanced Research Questions
Q. How do solvent composition and temperature affect this compound’s thermodynamic stability in mixed aqueous-organic systems?
Studies show that solvents like dimethylsulfoxide (DMSO) destabilize this compound’s carboxyl group, altering Gibbs transfer energies. Thermodynamic parameters (ΔG, ΔH) are derived from phase-distribution experiments at varying DMSO molar fractions (0.00–0.20) and temperatures (298.15–313.15 K). Data contradictions arise from solvent polarity effects on peptide solvation vs. desolvation .
Q. What computational approaches resolve contradictions in this compound’s protolytic equilibrium across solvent systems?
Quantum-chemical calculations (DFT, MD simulations) model ionic forms (zwitterionic vs. charged states) and solvent interactions. For example, aqueous DMSO reduces the acid dissociation constant (pKa) of this compound’s amide group in copper(II) complexes, requiring hybrid solvation models to reconcile experimental vs. theoretical data .
Q. Why does this compound exhibit divergent stabilization mechanisms in protein drugs versus nanocomposites?
In protein stabilization (e.g., cytochrome C), this compound minimizes aggregation via surface charge modulation. In nanocomposites, it acts as a capping agent, directing metal nanoparticle growth (e.g., Au, Ag) through carboxylate coordination. Contrasting mechanisms are validated via TEM, DLS, and FTIR .
Q. How can this compound-based enzyme inhibitors be designed to enhance selectivity?
Structure-activity relationship (SAR) studies focus on modifying the dipeptide backbone with functional groups (e.g., sulfonamides) to target enzyme active sites. Kinetic assays (e.g., IC50, Ki) and X-ray co-crystallography identify binding motifs, while MD simulations predict off-target effects .
Q. Methodological Considerations
Q. What criteria ensure reproducibility in this compound-dependent experiments?
Follow the Beilstein Journal’s guidelines: (1) Report synthesis protocols with ≤5 compounds in the main text; (2) Provide NMR/MS spectra in supplementary data; (3) For known compounds, cite prior characterization methods; (4) For novel derivatives, include elemental analysis and purity thresholds (>95%) .
Q. How should conflicting data on this compound’s solvation energetics be addressed?
Apply the FINER framework: (1) Feasibility : Replicate experiments under identical solvent/temperature conditions; (2) Novelty : Compare results with prior studies (e.g., Naumov et al. vs. Diaz et al.); (3) Ethics : Disclose instrumentation limitations (e.g., calorimeter precision); (4) Relevance : Contextualize findings within biophysical or catalytic applications .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAWOPBAYDPSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13059-60-4 (mono-hydrochloride), 23851-28-7 (hydrochloride) | |
Record name | N-Glycylglycine | |
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DSSTOX Substance ID |
DTXSID90862194 | |
Record name | Glycine, glycyl- | |
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Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | N-Glycylglycine | |
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Record name | Glycyl-glycine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
166 mg/mL at 21 °C | |
Record name | Glycyl-glycine | |
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Vapor Pressure |
0.00000005 [mmHg] | |
Record name | N-Glycylglycine | |
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CAS No. |
556-50-3 | |
Record name | Glycylglycine | |
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Record name | N-Glycylglycine | |
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Record name | Glycylglycine | |
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Record name | Glycine, glycyl- | |
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Record name | Glycine, glycyl- | |
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Record name | N-glycylglycine | |
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Record name | DIGLYCINE | |
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Record name | Glycyl-glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
215 °C | |
Record name | Glycyl-glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Precursor scoring | Relevance Heuristic |
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